2-(benzylamino)-2-oxoethyl 1-methyl-1H-pyrazole-3-carboxylate
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Overview
Description
2-(benzylamino)-2-oxoethyl 1-methyl-1H-pyrazole-3-carboxylate is a compound that belongs to the class of pyrazoles, which are known for their versatile applications in organic synthesis and medicinal chemistry . This compound is of interest due to its unique structure, which includes a benzylamino group and a pyrazole ring, making it a valuable scaffold for the development of new pharmaceuticals and other chemical entities.
Preparation Methods
The synthesis of 2-(benzylamino)-2-oxoethyl 1-methyl-1H-pyrazole-3-carboxylate typically involves the reaction of 1-methyl-1H-pyrazole-3-carboxylic acid with benzylamine under specific conditions . The reaction conditions often include the use of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine to facilitate the formation of the amide bond. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
2-(benzylamino)-2-oxoethyl 1-methyl-1H-pyrazole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carbonyl group to an alcohol.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon for hydrogenation reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-(benzylamino)-2-oxoethyl 1-methyl-1H-pyrazole-3-carboxylate has a wide range of scientific research applications, including:
Biology: This compound can be used in the study of enzyme inhibition and protein-ligand interactions, providing insights into biological processes and potential therapeutic targets.
Mechanism of Action
The mechanism of action of 2-(benzylamino)-2-oxoethyl 1-methyl-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzylamino group and the pyrazole ring play crucial roles in binding to these targets, modulating their activity and leading to the desired biological effects. The pathways involved may include inhibition of enzyme activity, alteration of signal transduction pathways, or modulation of gene expression .
Comparison with Similar Compounds
2-(benzylamino)-2-oxoethyl 1-methyl-1H-pyrazole-3-carboxylate can be compared with other similar compounds, such as:
Ethyl 5-amino-1-methylpyrazole-4-carboxylate: This compound has a similar pyrazole ring structure but differs in the substituents attached to the ring.
4-Amino-1-methylpyrazole: Another related compound with a pyrazole ring, but with different functional groups, leading to distinct chemical and biological properties.
Properties
Molecular Formula |
C14H15N3O3 |
---|---|
Molecular Weight |
273.29 g/mol |
IUPAC Name |
[2-(benzylamino)-2-oxoethyl] 1-methylpyrazole-3-carboxylate |
InChI |
InChI=1S/C14H15N3O3/c1-17-8-7-12(16-17)14(19)20-10-13(18)15-9-11-5-3-2-4-6-11/h2-8H,9-10H2,1H3,(H,15,18) |
InChI Key |
WTVLCFCZKZFDSI-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC(=N1)C(=O)OCC(=O)NCC2=CC=CC=C2 |
Origin of Product |
United States |
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